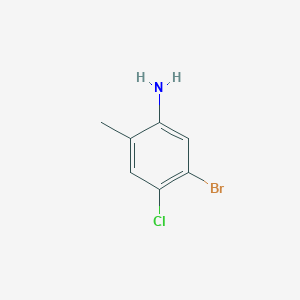

5-Bromo-4-chloro-2-methylaniline

Description

Significance of Halogenated Anilines as Synthetic Intermediates in Advanced Chemistry

Halogenated aromatic compounds are pivotal in numerous areas of chemical science. ossila.com They are critically important as synthetic intermediates for creating carbon-carbon and carbon-heteroatom bonds, often through metal-catalyzed cross-coupling reactions. ossila.com The presence of halogens on the aniline (B41778) ring provides reactive handles for further chemical modification, making them versatile precursors in the synthesis of a wide array of more complex molecules.

In the pharmaceutical industry, the introduction of halogen atoms is a key strategy in drug discovery and development. shruji.com Halogens can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological activity and pharmacokinetic profile. shruji.comchemicalbook.com Similarly, in the field of agrochemicals, a significant percentage of modern crop protection compounds contain halogen atoms, highlighting their role in optimizing the efficacy and properties of active ingredients. chemicalbook.comchemicalbook.com The utility of halogenated compounds has spurred the development of numerous synthetic methods to install the carbon-halogen motif. chemicalbook.com

Overview of the Research Landscape for 5-Bromo-4-chloro-2-methylaniline

The research landscape for the specific compound this compound is currently limited, with detailed academic studies on its synthesis and reactivity not widely published. It is primarily recognized and available commercially as a chemical building block for further synthetic applications. chemicalbook.comepa.gov

The compound is identified by the CAS Number 1126367-88-1. chemicalbook.com While specific research findings on this compound are scarce, its value can be inferred from the well-established applications of related dihalogenated anilines. For instance, the analogous compound 5-Bromo-4-fluoro-2-methylaniline serves as a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated for their potential as tumor suppressors. ossila.com This suggests a potential, though as yet unexplored, utility for this compound in medicinal chemistry and drug discovery programs.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1126367-88-1 |

| Molecular Formula | C₇H₇BrClN |

This data is compiled from chemical supplier databases. chemicalbook.com

Structural Features and Electronic Influences of Halogen Substituents in Aniline Derivatives

The chemical behavior of this compound is dictated by the interplay of its three substituents on the benzene (B151609) ring: an amino group (-NH₂), a bromine atom (-Br), a chlorine atom (-Cl), and a methyl group (-CH₃).

The amino group is a powerful activating group in electrophilic aromatic substitution, meaning it increases the reactivity of the benzene ring towards electrophiles. It donates electron density to the ring through resonance, particularly at the ortho and para positions.

Conversely, halogen atoms exhibit a dual electronic effect. They are electronegative and pull electron density from the ring through the inductive effect, which deactivates the ring and makes it less reactive than benzene itself. epa.gov However, they also possess lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. epa.gov In the case of this compound, the positions of the halogen atoms relative to the activating amino group will significantly influence the regioselectivity of further chemical transformations. The strength of these effects varies among halogens, depending on their electronegativity and size. epa.gov

The methyl group is a weakly activating group that also directs incoming electrophiles to the ortho and para positions. The combination of these activating and deactivating groups with their specific directing effects makes this compound a substrate with nuanced reactivity, offering potential for selective functionalization in the hands of a synthetic chemist.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-4-chloro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBHOPYATVVLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674300 | |

| Record name | 5-Bromo-4-chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126367-88-1 | |

| Record name | 5-Bromo-4-chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Bromo 4 Chloro 2 Methylaniline

Direct Halogenation Approaches for Aniline (B41778) Derivatives

Direct halogenation of aniline derivatives presents a straightforward route to 5-bromo-4-chloro-2-methylaniline. However, the high reactivity of the amino group, which is a potent activating ortho-, para-director, necessitates careful control of reaction conditions to achieve the desired regioselectivity and to prevent polysubstitution. libretexts.org

Regioselective Bromination Techniques

The introduction of a bromine atom at the C5 position of a 4-chloro-2-methylaniline (B164923) precursor is a key step. The amino group strongly directs electrophilic substitution to the positions ortho and para to it. In 4-chloro-2-methylaniline, the positions ortho to the amino group are C3 and C5. Due to the existing chloro and methyl groups, the regioselectivity of bromination can be influenced by both electronic and steric factors.

To control the high reactivity of the aniline, the amino group is often protected, for example, by acetylation to form an acetamide (B32628). libretexts.org This moderation prevents polysubstitution and allows for cleaner monobromination. For instance, the bromination of an N-arylamide can proceed cleanly to yield a monobromo product. libretexts.org A typical procedure might involve the reaction of the protected aniline with a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. Subsequent deprotection via hydrolysis then yields the desired brominated aniline.

Controlled Chlorination Procedures

Similarly, controlled chlorination is crucial for synthesizing the target compound. Starting from a brominated precursor like 5-bromo-2-methylaniline, a chlorine atom needs to be introduced at the C4 position. The directing effects of the amino and methyl groups would favor chlorination at the C4 and C6 positions.

Research has shown that the chlorination of 2-methylaniline can be achieved using copper(II) chloride (CuCl₂). nih.gov Studies exploring various conditions found that using ionic liquids as solvents can lead to high conversion rates (around 90%) without the need for oxygen or gaseous HCl, which are often required in aqueous systems. nih.gov The degree of chlorination can also be managed by adjusting the stoichiometry of the reactants and the reaction temperature. google.com For instance, using stoichiometric amounts of chlorine gas can favor the formation of mono-chlorinated products. google.com

Diazotization-Mediated Halogenation Reactions

A versatile and widely used method for the synthesis of aryl halides involves the diazotization of a primary arylamine, followed by a substitution reaction. libretexts.orgwikipedia.org This process, particularly the Sandmeyer reaction, offers a powerful tool for introducing bromo and chloro substituents. wikipedia.org

Sandmeyer-Type Transformations for Bromo- and Chloro-Aniline Synthesis

The Sandmeyer reaction is a two-step process that begins with the conversion of a primary aromatic amine into a diazonium salt through reaction with nitrous acid, a process known as diazotization. google.combyjus.com This is typically carried out at low temperatures (around 0 °C) in an acidic aqueous medium. google.com The resulting diazonium salt is often unstable and is used in situ. numberanalytics.com

In the second step, the diazonium group is replaced by a halogen using a copper(I) halide (CuCl or CuBr) as a catalyst or reagent. libretexts.orgwikipedia.org This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org For the synthesis of this compound, one could envision starting with an appropriately substituted aniline, such as 2-amino-5-chlorotoluene or 2-amino-4-bromotoluene, and introducing the second halogen via a Sandmeyer reaction.

Recent advancements have introduced one-pot methodologies where diazotization is performed using an organic nitrite (B80452) ester, like tert-butyl nitrite, in an organic solvent, followed by halogenation. google.comnih.gov

Control of Reaction Conditions and Yield Optimization in Diazotization

The success of the Sandmeyer reaction is highly dependent on carefully controlled reaction conditions. google.com Factors such as temperature, solvent, and the presence of additives significantly influence the outcome and yield. numberanalytics.com

The diazotization step is typically performed at low temperatures to ensure the stability of the diazonium salt. google.com The choice of acid and the concentration of reactants are also critical. For the subsequent halogenation, the purity and reactivity of the copper(I) halide are important. The yield of the Sandmeyer reaction can vary widely depending on the substituents present on the aromatic ring. google.com Optimization often involves fine-tuning the reaction temperature, the stoichiometry of the reagents, and the choice of solvent. For instance, the use of ligands like 1,10-phenanthroline (B135089) and phase-transfer catalysts has been shown to improve yields in some Sandmeyer bromination reactions. wikipedia.orgnih.gov

Table 1: Comparison of Chlorination Conditions for 2-Methylaniline using CuCl₂

| Entry | Solvent | Additives | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

| 1 | 36% aq. HCl | O₂, HCl (gas) | 60 | 3 | - | Good |

| 2 | 36% aq. HCl | None | 60 | 3 | 0 | - |

| 3 | 36% aq. HCl | O₂ | 60 | 3 | 10 | - |

| 4 | Ionic Liquid (3a) | None | RT | - | 92 | 91 |

| Data adapted from research on the chlorination of 2-methylaniline. nih.gov | ||||||

| Ionic Liquid (3a): 1-hexyl-3-methylimidazolium (B1224943) chloride. |

Multi-Step Synthesis from Precursor Anilines or Toluene (B28343) Derivatives

A common and practical approach to synthesizing complex substituted anilines like this compound is through a multi-step pathway starting from simpler, more readily available precursors such as 2-methylaniline (o-toluidine) or 4-chloro-2-methylaniline. google.comwikipedia.org

A plausible synthetic route could commence with the acetylation of 4-chloro-2-methylaniline to protect the amino group. libretexts.org This step yields N-(4-chloro-2-methylphenyl)acetamide. The directing effects of the acetamido and methyl groups would then guide the regioselective bromination to the C5 position. Finally, hydrolysis of the acetamide group under acidic or basic conditions would furnish the target molecule, this compound. libretexts.org

Alternatively, one could start with 2-methylaniline. A possible sequence would involve:

Chlorination: Introduction of a chlorine atom. As seen in Table 1, direct chlorination of 2-methylaniline primarily yields the para-substituted product, 4-chloro-2-methylaniline. nih.gov

Protection: Acetylation of the resulting 4-chloro-2-methylaniline.

Bromination: Introduction of the bromine atom at the C5 position.

Deprotection: Hydrolysis to reveal the final product.

This multi-step approach allows for a high degree of control over the regiochemistry at each halogenation step, often leading to higher purity of the final product compared to direct, one-pot halogenations of the unsubstituted aniline.

Conversion of Halogenated Toluene Intermediates to Halogenated Anilines

A significant route to this compound involves the strategic modification of halogenated toluene derivatives. This pathway often commences with a pre-existing aniline, such as 4-chloro-2-methylaniline, and introduces the bromo substituent through electrophilic aromatic substitution. To ensure the correct placement of the incoming bromine atom and to prevent unwanted side reactions with the amino group, the amine is typically first protected. Acetylation is a common protection strategy, converting the amino group to an acetamido group. This protecting group directs the subsequent halogenation to the desired position.

For instance, the synthesis can start with the acetylation of 4-chloro-2-methylaniline to yield N-(4-chloro-2-methylphenyl)acetamide. The acetamido group, being an ortho-, para-director, guides the electrophilic bromination to the 5-position of the aromatic ring, as the para position is already occupied by the chlorine atom. This step results in the formation of N-(5-bromo-4-chloro-2-methylphenyl)acetamide. The final step is the removal of the acetyl protecting group, usually by acid or base hydrolysis, to yield the target molecule, this compound. google.com This multi-step approach provides precise control over the regioselectivity of the final product.

Another approach within this category involves the deamination of a substituted aniline. For example, 2-chloro-4-nitro-6-methylaniline can be deaminated to produce 3-chloro-5-nitrotoluene, which can then be further functionalized. google.com

Table 1: Synthesis via Halogenated Toluene Intermediates

| Starting Material | Reagents and Conditions | Intermediate(s) | Final Product |

| 4-chloro-2-methylaniline | 1. Acetic anhydride (B1165640) (acetylation)2. Bromine (bromination)3. Acid/base (hydrolysis) | N-(4-chloro-2-methylphenyl)acetamide, N-(5-bromo-4-chloro-2-methylphenyl)acetamide | This compound |

| 2-methyl-4-nitroaniline | 1. Chlorinating agent (e.g., t-butyl hypochlorite)2. Sodium nitrite, acid (deamination) | 2-chloro-4-nitro-6-methylaniline, 3-chloro-5-nitrotoluene | Further steps required |

Reduction of Nitro-Toluene Precursors to Aniline Derivatives

A widely utilized and alternative strategy for preparing this compound is the reduction of a suitable nitro-toluene precursor. nih.gov This method capitalizes on the reliable and well-established conversion of a nitro group to an amino group, a fundamental transformation in the synthesis of aromatic amines. nih.gov

The synthesis typically starts with a nitrotoluene that already possesses the desired halogen and methyl substituents, such as 4-chloro-2-nitrotoluene (B43163). chemicalbook.com The key transformation is the reduction of the nitro group. A variety of reducing agents can be employed, offering different advantages in terms of yield, selectivity, and reaction conditions.

Classic and robust methods include the use of metals in an acidic medium, such as iron, tin, or zinc with hydrochloric acid. researchgate.net For example, the Bechamp reduction, which uses iron and hydrochloric acid, is a well-known process for converting aromatic nitro compounds to their corresponding anilines. researchgate.net Another common approach is catalytic hydrogenation, which employs catalysts like Raney nickel or palladium on carbon in the presence of hydrogen gas. google.comgoogle.com This method is often preferred due to its efficiency and cleaner reaction profile. For instance, 4-chloro-2-nitrotoluene can be reduced to 5-chloro-2-methylaniline. nih.govgoogle.com While this specific example doesn't yield the bromo-substituted target, the principle of nitro group reduction is directly applicable. A suitable bromo- and chloro-substituted nitrotoluene would serve as the direct precursor.

Table 2: Reduction of Nitro-Toluene Precursors

| Starting Material | Reducing Agent/Catalyst | Solvent | Product |

| 4-chloro-3-nitrotoluene | Sn (Tin) | Methanol | 4-chloro-3-methylaniline |

| Nitrotoluene derivative | Raney Nickel / H₂ | (often solvent-free) | Corresponding aniline |

| 4-chloro-2-nitrotoluene | Iron / HCl (Bechamp reduction) | - | 5-chloro-2-methylaniline |

| 3-chloro-5-nitrotoluene | Tin chloride or Raney nickel | Ethanol (B145695) | 3-chloro-5-methylaniline |

Green Chemistry Principles in the Synthesis of Halogenated Anilines

The production of halogenated anilines has traditionally relied on methods that can be resource-intensive and generate hazardous byproducts. Consequently, the integration of green chemistry principles into these synthetic processes is a growing area of focus, aiming for more environmentally sustainable and safer manufacturing. rsc.org

Key green chemistry principles applicable to the synthesis of halogenated anilines include:

Atom Economy: This principle encourages the design of synthetic routes that maximize the incorporation of all starting materials into the final product. The reduction of nitro-toluene precursors generally offers a better atom economy than routes that require the use of protecting groups.

Use of Safer Solvents: A major goal is to replace hazardous organic solvents with greener alternatives like water, or to conduct reactions under solvent-free conditions. beilstein-journals.org

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. rsc.org For example, catalytic hydrogenation is a greener choice than metal-acid reductions because it minimizes metal waste, and the catalysts can often be recovered and reused. google.com

Energy Efficiency: Designing reactions that can be performed at ambient temperature and pressure reduces energy consumption. The development of highly efficient catalysts can facilitate reactions under milder conditions.

In the synthesis of this compound, green chemistry can be applied by optimizing the catalytic hydrogenation of the corresponding nitro-toluene precursor to use less catalyst and facilitate its recycling. Furthermore, exploring biocatalytic or enzymatic reductions could provide highly selective and environmentally friendly alternatives to conventional chemical methods. The adoption of continuous-flow microreactor technology also presents an opportunity to enhance safety, efficiency, and minimize waste in both the halogenation and reduction steps. beilstein-journals.org

Chemical Reactivity and Transformation Pathways of 5 Bromo 4 Chloro 2 Methylaniline

Reactivity of the Amine Functionality

The primary amino group (-NH₂) is a key site of reactivity in 5-Bromo-4-chloro-2-methylaniline, behaving as a potent nucleophile. This allows for a variety of chemical transformations, including substitution reactions and the formation of imine derivatives.

Nucleophilic Substitution Reactions Involving the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group allows it to readily attack electrophilic centers. A common and representative reaction is acylation, which involves the reaction of the amine with an acylating agent like an acid chloride or anhydride (B1165640). This reaction is often performed to protect the amino group during subsequent reactions or to synthesize amide-containing target molecules. For instance, the reaction of this compound with an acylating agent such as acetyl chloride would yield N-(5-bromo-4-chloro-2-methylphenyl)acetamide. The existence and commercial availability of this acetamide (B32628) derivative confirms that the amino group readily undergoes such nucleophilic substitution reactions. keyorganics.net

The general mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). This transformation is fundamental in the synthesis of a wide range of derivatives. irejournals.comlearncbse.in

Formation of Schiff Bases and Related Imine Derivatives

Primary aromatic amines like this compound react with carbonyl compounds, specifically aldehydes and ketones, to form Schiff bases, which are compounds containing an imine or azomethine (-C=N-) group. nih.gov This condensation reaction is typically acid-catalyzed and proceeds by the nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate.

The reaction is a reversible equilibrium, and the removal of water is often necessary to drive the reaction to completion. Research on similar anilines demonstrates that these reactions can be carried out under various conditions, from refluxing in a suitable solvent like ethanol (B145695) to solvent-free mechanochemical grinding at room temperature. nih.govbeilstein-journals.org For example, studies on the synthesis of Schiff bases from 4-bromo-2-methylaniline (B145978) show efficient imine formation when reacted with aldehydes. irejournals.com It is therefore highly probable that this compound would react similarly with a range of aldehydes to form the corresponding N-(aryl- or alkyl-idene)-5-bromo-4-chloro-2-methylaniline derivatives.

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is substituted with one activating group (the amino group), one weakly activating group (the methyl group), and two deactivating, ortho-, para-directing halogen atoms. This complex substitution pattern influences the feasibility and regioselectivity of further substitution on the aromatic ring.

Electrophilic Aromatic Substitution on the Halogenated Benzene Ring

The primary amino group is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it. In this compound, the para position is occupied by the bromine atom. The position ortho to the amine (C6) is sterically hindered by the adjacent methyl group. The other ortho position (C2) is occupied by the methyl group. The remaining open positions for substitution are at C3 and C6.

Considering the directing effects:

-NH₂ group (at C1): Strongly activating, directs ortho (C2, C6) and para (C4).

-CH₃ group (at C2): Weakly activating, directs ortho (C1, C3) and para (C5).

-Cl group (at C4): Deactivating, directs ortho (C3, C5) and para (C1).

-Br group (at C5): Deactivating, directs ortho (C4, C6) and para (C2).

The powerful activating effect of the amino group is the dominant factor. However, direct electrophilic substitution (e.g., nitration) on anilines can be problematic, often leading to oxidation of the ring and the formation of a mixture of products, including meta-substituted derivatives due to the formation of the anilinium ion in acidic media. learncbse.in To achieve selective substitution, the amino group is typically first protected by acetylation. The resulting acetamido group is still an ortho-, para-director but is less activating and prevents oxidation. For the protected N-(5-bromo-4-chloro-2-methylphenyl)acetamide, electrophilic attack would be directed to the C6 position, which is ortho to the activating acetamido group and ortho to the deactivating bromo group.

Nucleophilic Aromatic Substitution on Halogen Substituents

Aryl halides are generally unreactive towards nucleophiles unless the ring is activated by strong electron-withdrawing groups (such as a nitro group) at the ortho and/or para positions. youtube.com In this compound, there are no such strong activating groups. However, nucleophilic aromatic substitution (SₙAr) can sometimes be forced under harsh conditions or on more activated halogens.

The reactivity of halogens in SₙAr reactions follows the trend F > Cl > Br > I. A closely related compound, 5-Bromo-4-fluoro-2-methylaniline, is known to undergo nucleophilic aromatic substitution on the fluoride (B91410) group. ossila.com This suggests that the chlorine atom in this compound is the more likely site for SₙAr compared to the bromine atom, although the reaction would be significantly less facile than with the fluoro analogue. The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex, which is then stabilized by the aromatic system before the halide is expelled. nih.govorganic-chemistry.org

Cross-Coupling Reactions at Halogenated Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govorgsyn.orgwikipedia.org The two halogen atoms in this compound provide distinct handles for such transformations. The general reactivity for aryl halides in common cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions is I > Br > Cl > F. organic-chemistry.orglibretexts.orgorganic-chemistry.org This differential reactivity allows for selective functionalization, with the C-Br bond at the C5 position being significantly more reactive than the C-Cl bond at the C4 position.

This allows for regioselective cross-coupling reactions to be performed at the C5 position while leaving the C4-chloro substituent intact for potential subsequent transformations.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Base System (Typical) | Expected Product (at C5) |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 4-Chloro-2-methyl-5-(aryl/vinyl)aniline |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 4-Chloro-2-methyl-5-(alkenyl)aniline |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 4-Chloro-2-methyl-5-(alkynyl)aniline |

Research on unprotected ortho-bromoanilines has demonstrated efficient Suzuki-Miyaura coupling with a variety of boronic esters, highlighting the feasibility of such reactions on substrates similar to this compound. nih.gov The Sonogashira coupling, which couples terminal alkynes with aryl halides, and the Heck reaction, which couples alkenes, are also expected to proceed with high regioselectivity at the C-Br bond under appropriate palladium catalysis. nih.govlibretexts.org

Derivatization Strategies for Enhancing Molecular Complexity

Beyond palladium-catalyzed reactions at the halide sites, the amino group of this compound offers another key point for derivatization, further enhancing molecular complexity. The reactivity of the aniline (B41778) moiety can be harnessed to introduce a wide range of functional groups.

Common derivatization strategies for the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides converts the amino group into an amide. This is often used as a protecting group strategy but also serves to introduce carbonyl functionality.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This transformation is relevant in medicinal chemistry, as the sulfonamide group is a key component of many therapeutic agents.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid. organic-chemistry.org Diazonium salts are highly versatile intermediates that can be subsequently converted into a wide array of functional groups, including -OH, -CN, and additional halogens, or used in azo coupling reactions.

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging. organic-chemistry.org

These derivatization reactions on the amino group can be combined with the cross-coupling reactions at the halide positions. For example, the amino group could first be protected via acylation, followed by a Suzuki coupling at the C-Br position, and finally, deprotection of the amine to yield a functionalized biarylamine. This strategic interplay of reactions allows for the systematic construction of molecules with precisely defined structures and functionalities.

Table 2: Potential Derivatization Reactions of the Amino Group

| Reaction Type | Reagent | Functional Group Introduced |

|---|---|---|

| Acylation | Acyl Chloride / Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Diazotization | Nitrous Acid (NaNO₂/HCl) | Diazonium Salt (versatile intermediate) |

| Alkylation | Alkyl Halide | Substituted Amine |

Advanced Applications of 5 Bromo 4 Chloro 2 Methylaniline in Specialized Chemical Fields

Role as a Key Intermediate in Medicinal Chemistry Research

The strategic placement of reactive halogen atoms and a nucleophilic amine group makes 5-Bromo-4-chloro-2-methylaniline a crucial starting material in medicinal chemistry. It serves as a foundational scaffold for constructing a diverse range of biologically active molecules.

As a dihalogenated aniline (B41778), this compound functions as a fundamental building block in the synthesis of Active Pharmaceutical Ingredients (APIs). ossila.com The aniline ring provides a robust scaffold that can be systematically modified. The bromine atom is particularly useful for cross-coupling reactions, while the amine group allows for the formation of amides, sulfonamides, and other key functional groups found in many therapeutic agents. This versatility enables medicinal chemists to generate libraries of novel compounds for drug discovery programs.

This class of halogenated anilines is integral to the synthesis of potent enzyme modulators. A structurally similar compound, 5-bromo-4-fluoro-2-methylaniline, is a key ingredient in the creation of the MDL compound series (e.g., MDL-800, MDL-801), which are known activators of Sirtuin 6 (SIRT6). ossila.com SIRT6 is a lysine (B10760008) deacetylase that acts as a tumor suppressor, and these activators enhance its enzymatic activity by binding to an allosteric site. ossila.com Given the structural and chemical similarities, this compound serves as a valuable precursor for developing analogous series of sirtuin activators and other enzyme modulators, which are promising targets for therapies against age-related diseases. ossila.com

The incorporation of halogen atoms is a well-established strategy in the development of antimicrobial agents to combat drug-resistant pathogens. nih.gov Halogenation can enhance the pharmacological properties and efficacy of bioactive scaffolds. nih.govnih.gov Furthermore, the parent structure, toluidine, is a component of Toluidine Blue O, a photosensitizer used in light-activated antimicrobial polymers that are effective against bacteria like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netcardiff.ac.uk The dual presence of bromine and chlorine on the toluidine framework of this compound makes it a promising candidate for incorporation into novel antimicrobial and antifungal agents, leveraging the established bioactivity of both halogenated compounds and the toluidine core. nih.govcardiff.ac.uk

The chemical architecture of this compound is relevant to the synthesis of modern pharmaceuticals. For instance, the structurally related compound 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a known impurity and intermediate in the synthesis of Dapagliflozin, a medication used for the treatment of type 2 diabetes. This indicates that the 5-bromo-4-chloro-2-methyl core is a key structural motif. Therefore, this compound is a critical precursor for accessing advanced drug intermediates through reactions such as diazotization, Sandmeyer reactions, and various cross-coupling strategies to build the final complex drug molecule.

Contributions to Materials Science and Polymer Chemistry

Beyond its pharmaceutical applications, the reactivity of this compound makes it a valuable monomer for creating specialized polymers with unique functionalities.

Aniline and its derivatives are important monomers for producing functional polymers like polyanilines, which have applications in designing chemical sensors for substances such as ammonia. nih.govrsc.org The properties of the resulting polymers can be tuned by modifying the substituents on the aniline monomer. rsc.org

The presence of halogen atoms in a monomer can impart specific properties to the final polymer, such as flame retardancy. mdpi.com Furthermore, anilines can be polymerized with reagents like sulfur monochloride to form poly[N,N-(phenylamino)disulfides], a class of colored, conjugated polymers with a unique nitrogen-sulfur backbone. nih.gov By using this compound as a monomer, it is possible to synthesize functional polymers that combine the conductive potential of polyaniline with the enhanced thermal stability or flame resistance conferred by the halogen atoms, opening avenues for new materials in electronics and safety applications.

| Application Area | Related Product/Concept | Role of this compound |

| Enzyme Modulation | SIRT6 Activators (MDL Compounds) | Serves as a key structural precursor for synthesis. ossila.com |

| Drug Discovery | Dapagliflozin Intermediates | Acts as a starting material for synthesizing core structures. |

| Antimicrobial Agents | Halogenated Scaffolds, Toluidine-based polymers | Provides a halogenated toluidine core for new compounds. nih.govcardiff.ac.uk |

| Materials Science | Functional Polyanilines, Flame-Retardant Polymers | Functions as a monomer to introduce halogens and enhance polymer properties. nih.govmdpi.com |

Application in Dye and Pigment Formulation

This compound is a key precursor in the synthesis of certain azo dyes. unb.cajchemrev.com Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a major class of synthetic colorants. jchemrev.comnih.gov The general synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. jchemrev.comnih.gov

In this context, this compound can be diazotized and then coupled with various aromatic compounds to produce a range of colors, including shades of yellow, red, orange, brown, and blue. unb.ca The specific color and properties of the resulting dye are determined by the chemical structure of both the diazo component (derived from this compound) and the coupling component. jbiochemtech.com These dyes can be used in various applications, including the coloring of textiles. ijirset.com

The synthesis process for these dyes is of significant industrial importance due to its relative simplicity and the wide array of colors that can be produced. unb.cajchemrev.com

Utilization in Agrochemical Development

The unique structural features of this compound also make it a valuable building block in the creation of new agrochemicals. echemi.com

Intermediate for Herbicides and Fungicides

Research has demonstrated that derivatives of substituted anilines, such as this compound, can exhibit herbicidal and fungicidal properties. google.com The compound serves as an intermediate in the synthesis of more complex molecules designed to control unwanted vegetation and combat fungal pathogens in crops. google.comresearchgate.net

For instance, the amine group of this compound can be chemically modified to introduce other functional groups, leading to the formation of active herbicidal compounds. google.com The presence of bromine and chlorine atoms on the aromatic ring can influence the biological activity and selectivity of the final product. google.com

Similarly, in the development of fungicides, this aniline derivative can be used to create novel chemical structures that inhibit the growth of various fungi. researchgate.net The resulting compounds may find applications in protecting a wide range of agricultural crops from fungal diseases. researchgate.net

Computational and Theoretical Investigations of 5 Bromo 4 Chloro 2 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into 5-Bromo-4-chloro-2-methylaniline, offering a detailed picture of its molecular characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-311G** or B3LYP/6-311+G**, are used to determine its optimized molecular geometry. These calculations predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available. afit.eduresearchgate.net

The electronic structure is also elucidated, revealing the distribution of electron density and the influence of the bromo, chloro, methyl, and amino substituents on the aromatic ring. For instance, electron-donating groups like the amino and methyl groups tend to increase the C-N bond length and the out-of-plane angle of the amino group, while electron-withdrawing halogen substituents have the opposite effect. afit.edu The calculated geometric parameters from DFT studies provide a solid foundation for understanding the molecule's physical and chemical properties.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C-N | 1.40 Å |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-Br | 1.89 Å | |

| C-Cl | 1.74 Å | |

| Bond Angle | H-N-H | 113.0° |

| C-C-N | 120.5° | |

| Dihedral Angle | H-N-C-C | 15.0° |

This table is for illustrative purposes and does not represent actual calculated values for this compound.

HOMO-LUMO Orbital Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and indicates the ability to accept an electron. mdpi.com The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.comajchem-a.com

For this compound, HOMO-LUMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of these frontier orbitals across the molecule highlights regions of high electron density (HOMO) and electron deficiency (LUMO). researchgate.net This information is invaluable for predicting how the molecule will interact with other chemical species.

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

This table is for illustrative purposes and does not represent actual calculated values for this compound.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. chemrxiv.orguba.ar It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which reveals stabilizing intramolecular hyperconjugative interactions. materialsciencejournal.org

Molecular Electrostatic Potential (MESP) Mapping for Reaction Site Prediction

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It is a plot of the electrostatic potential on the surface of the molecule, where different colors represent different potential values. researchgate.net

For this compound, the MESP map would typically show negative potential (often colored red or yellow) around the electronegative nitrogen, bromine, and chlorine atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (often colored blue) would be expected around the hydrogen atoms of the amino group and the methyl group, suggesting sites for nucleophilic attack. researchgate.net This visual representation of the charge distribution provides a clear and intuitive guide to the molecule's chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity. These models are widely used in drug discovery and toxicology to predict the activity of new compounds.

Prediction of Biological Activities Based on Structural Descriptors

By calculating various structural descriptors for this compound, it is possible to develop QSAR models to predict its potential biological activities. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

While specific QSAR studies on this compound were not found in the search results, the general approach involves correlating these descriptors with the known activities of structurally similar compounds. For instance, aniline (B41778) derivatives are known to possess a wide range of biological activities, and QSAR can help to identify the key structural features responsible for these effects. afit.edunih.gov This predictive capability is crucial for guiding the synthesis of new molecules with desired biological profiles.

Elucidation of Structure-Reactivity Relationships in Halogenated Aniline Derivatives

The reactivity of halogenated anilines is intrinsically linked to the nature and position of the substituents on the aromatic ring. In this compound, the interplay between the electron-donating amino (-NH2) and methyl (-CH3) groups, and the electron-withdrawing bromo (-Br) and chloro (-Cl) groups, dictates its chemical behavior.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the electronic structure of this compound. These calculations can determine key quantum chemical descriptors that help in understanding its reactivity.

Key Factors Influencing Reactivity:

Steric Hindrance: The methyl group at the ortho position to the amino group can introduce steric hindrance, which may influence the approach of reactants, particularly in reactions involving the amino group or the adjacent carbon atoms.

Nature of the Halogen: The electronegativity and size of the halogen atoms (bromine and chlorine) influence their inductive effect and the strength of the carbon-halogen bond. This can affect the susceptibility of these positions to nucleophilic substitution or metallation reactions.

Computational models can predict the sites most susceptible to electrophilic or nucleophilic attack by calculating the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). For instance, in electrophilic aromatic substitution reactions, the positions with the highest electron density (typically ortho and para to the activating groups, if not already substituted) are the most likely sites of reaction. The presence of multiple substituents, as in this compound, makes computational analysis crucial for predicting regioselectivity.

Studies on other substituted aniline derivatives have shown that the efficiency of reactions like C-H olefination is highly dependent on the substituents attached to the aromatic ring. acs.org For instance, the presence of electron-donating groups can impact the yield of such reactions. acs.org This highlights the importance of understanding the electronic landscape of the molecule, which can be thoroughly mapped using computational methods.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcce.ac.ir In the context of medicinal chemistry, it is a fundamental tool for drug discovery and design, used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. youtube.com

While specific molecular docking studies on this compound are not extensively reported in publicly available literature, the principles of ligand-target interactions for halogenated compounds are well-established and can be applied to understand its potential biological activity.

Key Interactions in Ligand-Target Binding:

Halogen Bonding: A significant interaction for halogenated compounds is the halogen bond, which is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., oxygen, nitrogen, or sulfur atoms in protein residues). nih.gov The presence of both bromine and chlorine in this compound provides two potential sites for halogen bonding, which can contribute to the stability of a ligand-protein complex. nih.govnih.gov

Hydrogen Bonding: The amino group in this compound can act as a hydrogen bond donor, forming interactions with suitable acceptor groups in a protein's active site. youtube.com

Hydrophobic Interactions: The methyl group and the aromatic ring contribute to the molecule's hydrophobicity, allowing it to form favorable interactions with nonpolar pockets within a protein. nih.gov

Pi-Effects: The aromatic ring can participate in various pi-stacking or pi-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. youtube.com

A hypothetical molecular docking study of this compound into the active site of a target protein would involve generating a 3D model of the compound and computationally placing it into various orientations within the protein's binding pocket. A scoring function would then be used to estimate the binding affinity for each orientation, with lower scores typically indicating a more stable complex.

For instance, a related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key component in the synthesis of activators for sirtuin 6 (SIRT6), a lysine (B10760008) deacetylase that acts as a tumor suppressor. ossila.com This suggests that halogenated methylanilines can fit into the allosteric sites of enzymes and modulate their activity. Molecular docking studies would be instrumental in understanding how the specific substitution pattern of this compound influences its binding to such targets.

The binding energies and inhibition constants of similar halogenated aniline derivatives with targets like EGFR and VEGFR-2 have been studied, demonstrating the utility of molecular docking in predicting the potency of potential drug candidates. ijcce.ac.ir Such studies reveal the specific amino acid residues involved in the binding and the nature of the interactions, providing a rational basis for the design of more effective inhibitors.

Analytical Characterization Techniques for 5 Bromo 4 Chloro 2 Methylaniline and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are indispensable tools in the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals details about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for 5-Bromo-4-chloro-2-methylaniline is not widely published, the expected NMR characteristics can be inferred from the analysis of its isomers and related compounds.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of an aromatic amine like this compound, one would expect to see distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents (bromo, chloro, methyl, and amino groups). The protons on the aromatic ring would likely appear as singlets or doublets depending on their coupling with neighboring protons. The amine protons typically appear as a broad singlet, and the methyl protons would also be a singlet.

For comparison, the ¹H NMR spectrum of the related compound 4-Bromo-2-methylaniline (B145978) shows signals corresponding to the aromatic protons, the amine group, and the methyl group. Similarly, spectral data is available for 5-Chloro-2-methylaniline .

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly attached to the bromine and chlorine atoms showing characteristic shifts. The carbon of the methyl group would appear in the aliphatic region of the spectrum.

As a reference, the ¹³C NMR spectrum of 4-Bromo-2-methylaniline has been reported, providing a basis for predicting the shifts in the target molecule.

2D NMR Techniques (DEPT, COSY, NOESY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, a series of two-dimensional (2D) NMR experiments are employed.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, which is crucial for determining the stereochemistry and conformation of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular structure, especially in identifying quaternary carbons.

These advanced NMR techniques are critical for the definitive structural assignment of complex molecules like this compound and its derivatives.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-N, C-Cl, and C-Br stretching vibrations.

The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring are found in the 1450-1600 cm⁻¹ region. The C-N stretching vibration for aromatic amines is typically in the 1250-1360 cm⁻¹ range. The C-Cl and C-Br stretching vibrations would appear in the fingerprint region, generally below 800 cm⁻¹.

For comparative purposes, the FTIR spectra of related compounds such as 4-Chloro-2-methylaniline (B164923) and 4-Bromo-2-methylaniline have been analyzed and show these characteristic absorption bands.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1360 |

| C-Cl Stretch | < 800 |

| C-Br Stretch | < 700 |

This table presents expected ranges and is not based on experimental data for this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption maxima (λmax) in the UV region. The position and intensity of these absorption bands are influenced by the nature and position of the substituents on the benzene ring. The presence of the amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The halogen substituents will also have an effect on the electronic transitions. A typical UV-Vis spectrum would be recorded in a solvent such as ethanol (B145695) or methanol.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. It provides the exact mass of the molecular ion, which allows for the calculation of the molecular formula. The isotopic pattern of the molecular ion peak is also highly informative. For this compound, the presence of bromine (with its characteristic isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (with isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive isotopic cluster for the molecular ion, which serves as a definitive confirmation of the presence of these halogens.

X-ray Diffraction Analysis for Solid-State Structural Elucidation

For a derivative of this compound that forms suitable single crystals, X-ray diffraction would reveal the precise spatial arrangement of the bromine, chlorine, methyl, and amino groups on the benzene ring. Studies on related compounds, such as 2,6-Dibromo-4-methylaniline , have demonstrated the utility of this technique in understanding the molecular geometry and intermolecular interactions, like hydrogen bonding, within the crystal structure.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with or without an acid modifier like formic acid), would be suitable for analyzing this compound. The retention time and peak purity can be used to assess the identity and purity of the compound. For related compounds like 4-Chloro-2-methylaniline , established HPLC methods are available.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying impurities and by-products in a sample.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that uses smaller particle size columns to achieve higher resolution and faster analysis times compared to traditional HPLC.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample.

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase |

| HPLC | Purity assessment, Quantification | C18 | Acetonitrile/Water |

| LC-MS | Identification of impurities | C18 | Acetonitrile/Water with formic acid |

| UPLC | High-resolution separation, Fast analysis | Sub-2 µm particles | Acetonitrile/Water |

| TLC | Reaction monitoring, Purity check | Silica gel | Hexane/Ethyl Acetate |

This table provides general examples and is not based on specific experimental data for this compound.

Q & A

What synthetic methodologies are commonly employed for 5-Bromo-4-chloro-2-methylaniline, and how is reaction progress monitored?

Basic

The synthesis typically involves sequential halogenation or coupling reactions. For example, bromination of 4-chloro-2-methylaniline using N-bromosuccinimide (NBS) in acetic acid, followed by purification via column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization or high-performance liquid chromatography (HPLC). Advanced detection methods may employ chromogenic substrates like 5-Bromo-4-chloro-3-indolyl derivatives for impurity tracking .

How can researchers assess and optimize the purity of this compound?

Basic

Purity is evaluated using HPLC with UV detection (e.g., 254 nm) under gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid). Calibration against reference standards is critical. Studies on analogous bromo-methylanilines report purity levels of 95–98%, influenced by recrystallization solvents (e.g., ethanol/water mixtures) .

What strategies address conflicting spectroscopic data (e.g., NMR shifts) during structural elucidation?

Advanced

Discrepancies in NMR data (e.g., solvent-dependent chemical shifts) require multi-technique validation. Use deuterated dimethyl sulfoxide (DMSO-d6) and chloroform (CDCl3) for comparative analysis. Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in crystallographic studies of related compounds like 4-bromo-2-methoxyaniline . Density functional theory (DFT) simulations can also predict electronic environments to reconcile anomalies .

How can regioselectivity be controlled in electrophilic substitution reactions involving this compound?

Advanced

Regioselectivity is influenced by steric and electronic factors. For example, the methyl group at position 2 directs electrophiles to the para position relative to the amine. Solvent polarity (e.g., dichloromethane vs. DMF) and temperature (0–25°C) modulate reaction pathways, as observed in syntheses of 3-bromo-4-methylaniline derivatives .

What storage conditions ensure long-term stability of this compound?

Basic

Store at 0–6°C in amber vials under inert atmosphere (argon or nitrogen) to prevent oxidative degradation. Similar brominated anilines (e.g., 4-bromo-3-fluorobenzyl bromide) show reduced decomposition rates under these conditions . Periodic HPLC analysis is recommended to monitor stability.

How should researchers resolve contradictions in reported physical properties (e.g., melting points)?

Advanced

Contradictions may arise from polymorphic forms or impurities. Reproduce measurements using differential scanning calorimetry (DSC) with controlled heating rates (5°C/min). Cross-validate with X-ray powder diffraction (XRPD) to identify crystalline phases. For instance, studies on 4-bromo-2-methoxyaniline revealed lattice-dependent thermal behavior .

What mechanistic insights guide the design of cross-coupling reactions with this compound?

Advanced

The bromine atom is more reactive than chlorine in Suzuki-Miyaura couplings due to lower bond dissociation energy. Use Pd(dppf)Cl2 as a catalyst with arylboronic acids in tetrahydrofuran (THF) at 80°C. Monitor substituent effects: the methyl group enhances steric hindrance, requiring longer reaction times (24–48 hrs) .

What analytical approaches detect trace byproducts in synthetic batches?

Advanced

Liquid chromatography-mass spectrometry (LC-MS) in positive ion mode identifies byproducts (e.g., dehalogenated or dimerized species). Limit of detection (LOD) can reach 0.1% using electrospray ionization (ESI). For non-UV-active impurities, evaporative light scattering detection (ELSD) paired with HPLC is effective .

How does solvent choice impact crystallization efficiency for this compound?

Advanced

Polar aprotic solvents (e.g., ethyl acetate) yield higher crystal purity due to slower evaporation rates. Studies on 4-bromo-2-methylaniline show ethanol/water (7:3 v/v) mixtures produce monoclinic crystals suitable for diffraction studies .

What computational tools predict reactivity trends for derivatives of this compound?

Advanced

DFT calculations (e.g., Gaussian 16) model frontier molecular orbitals to predict sites for nucleophilic attack. Parameters like Fukui indices and electrostatic potential maps correlate with experimental regioselectivity in halogenation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.